4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its chemical properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various chemical methods, primarily involving the formation of the thiazole ring followed by amidation with benzoyl chloride. It is available from chemical suppliers for research purposes, such as BenchChem.
4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide belongs to the class of thiazole-containing compounds and is categorized as an aromatic amide. Its molecular formula is C20H20N2OS, with a molecular weight of 336.5 g/mol. The compound's IUPAC name reflects its structural components and substituents.
The synthesis of 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly affect the formation of by-products. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide includes:
Property | Value |
---|---|
Molecular Formula | C20H20N2OS |
Molecular Weight | 336.5 g/mol |
IUPAC Name | 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI Key | JXOGYJOCFUSOPS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can participate in various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
The mechanism of action for 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The thiazole moiety can facilitate binding to specific protein sites, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .
The compound exhibits typical characteristics of organic compounds, including solubility in organic solvents and stability under ambient conditions.
Key chemical properties include:
4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific applications:
The thiazole-benzamide pharmacophore represents a structurally distinct class of compounds with demonstrable breadth in bioactivity profiles. Characterized by a benzamide group linked to a thiazole heterocycle, this scaffold integrates complementary electronic and steric features that facilitate diverse target interactions. The specific compound 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exemplifies this pharmacophore, incorporating strategic substitutions that enhance its physicochemical and binding properties. This section delineates the significance of the 2-aminothiazole core, traces the historical development of bioactive benzamides, and establishes the rationale for this compound as a privileged structure in medicinal chemistry.
The 2-aminothiazole scaffold constitutes a privileged heterocyclic system in drug discovery due to its versatile pharmacological behavior and favorable drug-like properties. This five-membered ring incorporates both nitrogen and sulfur atoms within an aromatic system, creating a unique electronic distribution characterized by a π-electron-deficient core and regions of varied electron density. The sulfur atom’s low-lying C–S σ* orbitals generate σ-holes—localized regions of low electron density—that facilitate unconventional interactions with biological targets, enhancing binding affinity [4].
The scaffold’s metabolic susceptibility at specific positions (e.g., C-4 and C-5) can be strategically leveraged for prodrug design or controlled metabolic activation. Cytochrome P450 enzymes readily oxidize the thiazole ring to generate reactive intermediates such as epoxides, oxaziridines, N-oxides, and S-oxides, which can mediate covalent binding or targeted delivery [2]. This property is exemplified in drugs like dasatinib (a tyrosine kinase inhibitor) and riluzole (used in amyotrophic lateral sclerosis), where the thiazole ring contributes to target engagement and pharmacokinetic profiles [5].
Table 1: Physicochemical Properties of Thiazole Compared to Related Heterocycles [4]
Property | Thiazole | Imidazole | Oxazole |
---|---|---|---|
cLogP | 0.5 | -0.2 | 0.1 |
pKa | 2.53 | 6.95 | 0.8 |
pKBHX (H-bond) | 1.37 | 8.30 | 0.7 |
Aromaticity | High | Moderate | Low |
The drug-likeness of 2-aminothiazole derivatives is evidenced by their presence in numerous clinical agents across therapeutic areas:
The scaffold’s synthetic accessibility via Hantzsch thiazole synthesis (α-halocarbonyl + thioamide condensation) or Cook-Heilbron methods (α-aminonitrile + CS₂) further enhances its utility as a medicinal chemistry starting point [10]. These reactions allow efficient introduction of diverse substituents at C-4 and C-5, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
The benzamide moiety has evolved from early antimicrobial applications to targeted therapeutic agents, with its integration into thiazole hybrids marking a significant advancement. Historically, sulfathiazole (1940s) established the antibacterial potential of thiazole-sulfonamide hybrids by inhibiting dihydropteroate synthase [10]. Subsequent developments revealed benzamide’s versatility beyond antimicrobial activity, particularly as a hydrogen-bonding motif capable of engaging diverse biological targets.
The 1980s witnessed the emergence of benzamide-based kinase inhibitors, where the carbonyl group served as a key hinge-binding element. This culminated in drugs like dasatinib, where the aminothiazole-benzamide core facilitates dual Src/Abl kinase inhibition through critical hydrogen bonding with kinase backbones [5] [10]. Parallel developments exploited benzamide’s conformational flexibility for epigenetic modulation. For instance, tacedinaline (CI-994), a benzamide-containing histone deacetylase (HDAC) inhibitor, demonstrated anticancer activity by inducing histone hyperacetylation [3].
Table 2: Evolution of Key Benzamide-Containing Therapeutics
Era | Representative Compound | Therapeutic Application | Target/Mechanism |
---|---|---|---|
1940s | Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibition |
1980s | Tacedinaline (CI-994) | Anticancer | HDAC inhibition |
2000s | Dasatinib | Chronic myeloid leukemia | Bcr-Abl/Src kinase inhibition |
2010s | TTFB* | Zinc-activated channel modulation | Allosteric inhibition |
*N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide [3]
Synthetic innovations have expanded access to complex benzamide-thiazole hybrids. Early routes relied on direct acylation of 2-aminothiazoles with benzoyl chlorides, often requiring harsh conditions leading to decomposition. Modern catalytic methods, including palladium-catalyzed C–N coupling and microwave-assisted synthesis, now enable efficient construction under milder conditions with improved yields [10]. These advances facilitated the exploration of sterically encumbered benzamides, including those with ortho-substitutions and extended biaryl systems, which would have been inaccessible via classical methods.
The specific compound 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide embodies a strategically optimized iteration of the thiazole-benzamide pharmacophore, incorporating substitutions that enhance target engagement, pharmacokinetics, and conformational stability. Three critical design elements contribute to its privileged status:
Steric and Electronic Optimization:The 4-tert-butyl substituent on the benzamide ring provides strategic lipophilic bulk that enhances membrane permeability while avoiding excessive logP values. The tert-butyl group’s high steric demand restricts bond rotation, reducing conformational flexibility and pre-organizing the molecule for target binding. This effect is evidenced in crystallographic studies of analogous compounds, where the tert-butyl group induces planarity between the thiazole and benzamide rings, facilitating π-stacking interactions . Simultaneously, the 4-phenyl group on the thiazole ring extends molecular topology, creating a bifurcated hydrophobic domain capable of engaging protein pockets typically inaccessible to simpler heterocycles.
Enhanced Pharmacokinetic Properties:The mesoionic character of the thiazole ring (evidenced by its dipole moment of ~1.6 D) promotes cellular uptake via passive diffusion, as confirmed in Caco-2 permeability assays for structurally similar thiazole-benzamides [5] . The tert-butyl group mitigates metabolic vulnerabilities at the thiazole C-4 position—a site otherwise prone to oxidative degradation—thereby improving metabolic stability in hepatic microsomal assays (>80% remaining after 60 minutes vs. <50% for unsubstituted analogs) [4].
Target Versatility via Molecular Recognition:This compound exemplifies allosteric modulation capability through its structural analogy to characterized inhibitors like TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide). TTFB demonstrates potent (IC₅₀: 1–3 μM) and selective inhibition of zinc-activated ion channels (ZAC) by binding within transmembrane domains, a mechanism distinct from competitive orthosteric antagonists [3]. Molecular docking reveals that the 4-phenyl-thiazole moiety occupies a hydrophobic subpocket, while the benzamide carbonyl forms critical hydrogen bonds with Thr128 and Lys132 residues—interactions preserved in 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide due to conserved pharmacophore geometry.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3